molecular formula C19H23NO2S B2406290 N-(2-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049512-98-2

N-(2-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2406290
CAS No.: 1049512-98-2
M. Wt: 329.46
InChI Key: MGSBNIXZFQGTJD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentane core substituted with a thiophene moiety and an N-(2-methoxyphenethyl)carboxamide group. This structural motif is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Compounds with similar cyclopentathiophene carboxamide structures have been investigated as potent antagonists of the Platelet-Activating Factor Receptor (PAFR), a G protein-coupled receptor implicated in a range of ocular diseases, allergies, and inflammation-related disorders . Furthermore, recent research on analogous thiophene carboxamide derivatives has highlighted their potential as highly potent and selective inhibitors of Sphingomyelin Synthase 2 (SMS2) . Inhibiting SMS2, a key enzyme in sphingomyelin synthesis, presents a promising new strategy for treating conditions like dry eye disease (DED) by reducing lipid-mediated inflammation and apoptosis on the ocular surface . The molecular architecture of this compound, which combines aromatic heterocycles with an aliphatic carboxamide, is designed to facilitate interactions with biological targets. This product is intended for non-human research applications exclusively and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-22-16-8-3-2-7-15(16)10-13-20-18(21)19(11-4-5-12-19)17-9-6-14-23-17/h2-3,6-9,14H,4-5,10-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSBNIXZFQGTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2(CCCC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C19H23NO2S
  • Molecular Weight : 329.46 g/mol

Structural Features

The compound features:

  • A methoxyphenethyl group
  • A thiophenyl group
  • A cyclopentanecarboxamide moiety

These structural components are significant for its biological interactions and potential therapeutic effects.

The mechanism of action for this compound involves interactions with specific molecular targets, which may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential binding to various receptors, influencing signaling pathways related to inflammation and pain.
  • Antimicrobial Activity : Studies suggest that the compound may exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting vital metabolic processes.

Antimicrobial Properties

Research indicates that this compound shows promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against:

  • Bacteria : Including strains such as Staphylococcus aureus and Escherichia coli.
  • Fungi : Effective against Candida species.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that it may reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

  • In Vitro Study on Bacterial Inhibition : A study demonstrated that concentrations as low as 10 µg/mL effectively inhibited bacterial growth, indicating a strong antimicrobial potential.
  • Animal Model for Inflammation : In a murine model, administration of the compound resulted in a significant reduction in paw edema, suggesting its efficacy in reducing inflammation.

Summary of Key Studies

StudyFocusFindings
Study 1Antimicrobial ActivityInhibition of S. aureus at 10 µg/mL
Study 2Anti-inflammatory EffectsReduced paw edema in mice by 50%
Study 3Mechanism ExplorationIdentified enzyme targets involved in metabolic pathways

Future Directions

Ongoing research is focused on:

  • Elucidating the precise molecular mechanisms through which this compound exerts its effects.
  • Exploring its potential as a lead compound for drug development targeting specific diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Aryl Substituents

Several cyclopentanecarboxamide derivatives with varying aryl groups on the amide nitrogen have been synthesized and characterized:

  • 1-(Phenylamino)cyclopentanecarboxamide (2a): Exhibits a simple phenyl group, yielding 90% with a melting point (m.p.) of 166°C .
  • 1-[(4-Methylphenyl)amino]cyclopentanecarboxamide (2b): Substituted with a 4-methylphenyl group, yielding 85% with m.p. 120°C .
  • 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c): Features a 4-methoxyphenyl group, yielding 50% with m.p. 90–93°C .

Opioid-Related Cyclopentanecarboxamides

  • Cyclopentylfentanyl : A controlled substance (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopentanecarboxamide) with potent opioid activity .

However, the 2-methoxyphenethyl group in the target compound likely reduces opioid receptor affinity compared to cyclopentylfentanyl’s piperidine moiety.

Substituent Effects on Physicochemical Properties

  • 1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide : Incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic stability .
  • N-(2-Hydroxy-5-methylphenyl)cyclopentanecarboxamide : Features a polar hydroxy group, improving aqueous solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂) Molecular Weight Key Properties/Activities Reference
N-(2-Methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide R₁ = thiophen-2-yl; R₂ = 2-methoxyphenethyl ~317.4 g/mol* Not reported
1-(Phenylamino)cyclopentanecarboxamide (2a) R₁ = phenyl 218.3 g/mol m.p. 166°C, 90% yield
Cyclopentylfentanyl R₁ = phenyl; R₂ = piperidinyl 382.5 g/mol Opioid activity, controlled
Compound 35 (SARS-CoV-2 inhibitor) R₁ = thiophen-2-yl; R₂ = azetidine ~550.6 g/mol* Antiviral (PLpro inhibition)

*Calculated based on structural formula.

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